5-Bromo-4-o-tolylpyrimidine
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Description
5-Bromo-4-o-tolylpyrimidine is a brominated pyrimidine derivative, which is a class of nitrogen-containing heterocycles. These compounds are of significant interest due to their wide range of applications in pharmaceutical and chemical fields. The presence of the bromo substituent on the pyrimidine ring makes these compounds particularly useful as intermediates in the synthesis of various pyrimidine-based structures.
Synthesis Analysis
The synthesis of brominated pyrimidines can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs to create substituted pyrimidine compounds . Another example includes the synthesis of 5-bromo-2,4-dichloro-6-methylpyrimidine, which upon reaction with ammonia, leads to regioselective displacement and the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . These methods demonstrate the versatility of bromopyrimidines as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of bromopyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a regioselective reaction product, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined, revealing a monoclinic crystal system and intramolecular hydrogen bonding within the crystalline network . Similarly, the structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was confirmed by X-ray single crystal diffraction, and its intermolecular interactions were analyzed using Hirshfeld surface analysis .
Chemical Reactions Analysis
Bromopyrimidines can undergo various chemical reactions, making them valuable synthetic intermediates. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines yields 4-amino-5-bromo-2-substituted aminopyrimidines . Additionally, the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines involves the alkylation of 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position, followed by deprotection to afford the final brominated pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyrimidines can be characterized using various spectroscopic and computational methods. For example, 5-bromo-2-hydroxy pyrimidine was studied using spectroscopic techniques like FT-IR, FT-RAMAN, NMR, and UV-Vis, along with density functional theory (DFT) calculations to determine molecular geometry, vibrational wavenumbers, and electronic properties . The thermal stability of these compounds can also be assessed, as demonstrated by the good thermal stability of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole up to 215°C .
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-(2-methylphenyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)11-10(12)6-13-7-14-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDXNYDQDDAKED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=NC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650026 |
Source
|
Record name | 5-Bromo-4-(2-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-o-tolylpyrimidine | |
CAS RN |
941294-34-4 |
Source
|
Record name | 5-Bromo-4-(2-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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